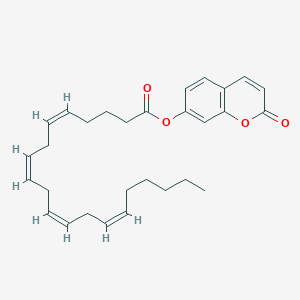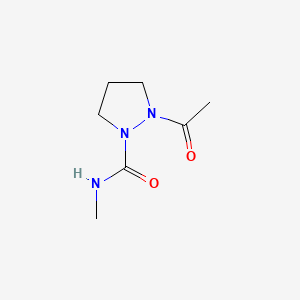
7-HC-arachidonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヒドロキシクマリンアラキドネートは、7-ヒドロキシクマリンとアラキドン酸の構造的特徴を組み合わせた化合物です。7-ヒドロキシクマリンは、ウンベリフェロンとしても知られており、多くの植物に含まれる天然化合物であり、蛍光特性で知られています。アラキドン酸は、重要な炎症性中間体である多価不飽和オメガ-6脂肪酸です。 これらの2つの分子の組み合わせにより、ホスホリパーゼA2やモノアシルグリセロールリパーゼなどの酵素の基質として使用される蛍光性基質が生成されます .
作用機序
7-ヒドロキシクマリンアラキドネートの主要な作用機序は、特定の酵素によるその加水分解を伴います。ホスホリパーゼA2とモノアシルグリセロールリパーゼは、エステル結合の開裂を触媒し、アラキドン酸と7-ヒドロキシクマリンが放出されます。 7-ヒドロキシクマリンの蛍光を測定して、酵素活性をモニタリングできます .
6. 類似の化合物との比較
類似の化合物
7-ヒドロキシクマリン: 類似の蛍光特性を持つ天然化合物です。
アラキドン酸: 炎症性経路に関与する多価不飽和脂肪酸です。
ウンベリフェリルエステル: さまざまな脂肪酸との7-ヒドロキシクマリンの他のエステルです。
独自性
7-ヒドロキシクマリンアラキドネートは、7-ヒドロキシクマリンの蛍光特性とアラキドン酸の生物活性を組み合わせており、独特です。 この二重機能により、生化学的アッセイや炎症性経路の研究における貴重なツールとなります .
生化学分析
Biochemical Properties
7-HC-arachidonate interacts with enzymes such as PLA2 and MAGL . The MAGL protein catalyzes the hydrolysis of this compound to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . These interactions are crucial for the function of this compound in biochemical reactions.
Cellular Effects
This compound influences cell function by participating in the production of bioactive lipid mediators such as prostaglandins and leukotrienes . These mediators contribute to the development of inflammation and promote the excitability of the peripheral somatosensory system .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by PLA2 and MAGL enzymes . The MAGL protein catalyzes the hydrolysis of this compound to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process involves binding interactions with these enzymes and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence intensity of this compound, which is used to monitor its hydrolysis, can be monitored over time .
Metabolic Pathways
This compound is involved in the metabolic pathways of PLA2 and MAGL . These enzymes catalyze the hydrolysis of this compound to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its role as a substrate for cytosolic enzymes like PLA2 and MAGL, it is likely to be present in the cytosol .
準備方法
合成ルートと反応条件
7-ヒドロキシクマリンアラキドネートの合成は、通常、7-ヒドロキシクマリンとアラキドン酸のエステル化によって行われます。これは、ジシクロヘキシルカルボジイミド(DCC)と4-ジメチルアミノピリジン(DMAP)を触媒として、ジクロロメタンなどの溶媒中で行うことができます。 反応は室温で、薄層クロマトグラフィー(TLC)でモニタリングしながら、完了するまで一定時間撹拌して行われます .
工業的製造方法
7-ヒドロキシクマリンアラキドネートの具体的な工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、高収率と高純度を実現するための反応条件の最適化と、再結晶やクロマトグラフィーなどの精製工程を実施して最終生成物を単離することが含まれます。
化学反応の分析
反応の種類
7-ヒドロキシクマリンアラキドネートは、ホスホリパーゼA2やモノアシルグリセロールリパーゼなどの酵素によって触媒される加水分解反応を起こします。 これらの反応は、エステル結合の開裂をもたらし、アラキドン酸と7-ヒドロキシクマリンが放出されます .
一般的な試薬と条件
加水分解: ホスホリパーゼA2またはモノアシルグリセロールリパーゼによって触媒され、通常は水性緩衝液で行われます。
エステル化: ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などの試薬をジクロロメタンなどの溶媒中で使用します。
主な生成物
加水分解: アラキドン酸と7-ヒドロキシクマリン.
科学的研究の応用
7-ヒドロキシクマリンアラキドネートは、その蛍光特性により、科学研究で広く使用されています。それは、ホスホリパーゼA2やモノアシルグリセロールリパーゼなどの酵素活性を研究するための蛍光ベースのアッセイにおける基質として役立ちます。 これらのアッセイは、創薬や生化学研究において、酵素阻害剤のスクリーニングや酵素動力学の研究を可能にするため、非常に重要です .
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: A naturally occurring compound with similar fluorescence properties.
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory pathways.
Umbelliferyl Esters: Other esters of 7-hydroxycoumarin with various fatty acids.
Uniqueness
7-Hydroxycoumarinyl Arachidonate is unique in that it combines the fluorescence properties of 7-hydroxycoumarin with the biological activity of arachidonic acid. This dual functionality makes it a valuable tool in biochemical assays and research on inflammatory pathways .
特性
IUPAC Name |
(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTGFGOBCQCZDY-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 7-hydroxycoumarinyl arachidonate help in studying MAGL activity?
A1: 7-hydroxycoumarinyl arachidonate acts as a fluorogenic substrate for MAGL []. This means that upon hydrolysis by MAGL, it releases a fluorescent molecule, 7-hydroxycoumarin (7-HC).
- Downstream effect: MAGL cleaves the ester bond in 7-hydroxycoumarinyl arachidonate, releasing arachidonic acid and 7-HC. The fluorescence of 7-HC can then be easily measured, providing a direct readout of MAGL activity. This method offers a simple and sensitive way to quantify MAGL activity and screen for potential inhibitors [].
Q2: What are the advantages of using 7-hydroxycoumarinyl arachidonate over other methods for assessing MAGL activity?
A2: The fluorescence-based assay utilizing 7-hydroxycoumarinyl arachidonate offers several advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)
![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)
![4,8,11-Triazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B575558.png)

![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)
